1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-(2-fluoro-6-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4,9,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUERMNJRXEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride Reduction
The most established approach for preparing this compound involves the reduction of the corresponding ketone (1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one). Sodium borohydride (NaBH₄) represents an optimal reducing agent for this transformation due to its moderate reactivity and selectivity toward ketone reduction.
The standard reaction conditions typically include:
- Dissolving 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one in a protic solvent such as methanol or ethanol
- Cooling the reaction mixture to 0-5°C
- Adding sodium borohydride portion-wise to maintain temperature control
- Allowing the reaction to warm to room temperature with stirring (2-4 hours)
- Quenching with water followed by extraction with an appropriate organic solvent
The reaction proceeds through nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, producing the secondary alcohol with high conversion rates. The manufacturing process of sodium borohydride itself (Brown-Schlesinger process) proceeds through multiple steps including:
4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃
This reaction takes place with 94% yield, suggesting the synthesis route is highly efficient for producing the reducing agent required in this preparation.
Alternative Chemical Reduction Methods
While sodium borohydride represents the most common reducing agent, other hydride donors can be employed depending on specific requirements:
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| LiAlH₄ | More powerful, faster reaction | Less selective, moisture-sensitive | THF, -78°C to RT |
| DIBAL-H | Controlled reactivity | Requires low temperature | Toluene, -78°C |
| L-Selectride | High stereoselectivity | Higher cost | THF, -78°C |
| NaBH₄/CeCl₃ (Luche reduction) | Enhanced reactivity, mild | Additional reagent required | MeOH, 0°C |
Enzymatic Reduction Approaches
Ketoreductase-Mediated Synthesis
Enzymatic reduction offers a green chemistry alternative with potential stereoselectivity advantages. Drawing from related research on similar structural motifs, enzymes from the ketoreductase family have demonstrated efficacy in reducing aryl ketones to their corresponding alcohols.
For preparing this compound, this approach might involve:
- Dissolving the ketone precursor in a buffer-alcohol mixture (typically potassium phosphate buffer pH 6-8 with methanol or isopropanol as co-solvent)
- Adding the ketoreductase enzyme (such as ES-KRED-106 or ES-KRED-119)
- Maintaining reaction temperature between 20-40°C for 15-40 hours
- Extracting with ethyl acetate and isolating the alcohol product
This methodology has been effectively demonstrated for structurally related compounds such as (S)-5-(4-Fluoro-phenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one. The reaction conditions typically include:
Asymmetric reduction using enzymes such as ES-KRED-106 or ES-KRED-119 in the presence of a buffer to give the corresponding alcohol
An advantage of this approach is that the "medium is mostly water, which makes the reaction more environmentally friendly".
Lipase-Catalyzed Resolution
For obtaining enantiomerically pure this compound, lipase-catalyzed kinetic resolution represents an effective strategy:
- Treating racemic this compound with a lipase enzyme and an acylating agent (such as vinyl acetate)
- The enzyme selectively acylates one enantiomer, leaving the other untouched
- Separation of the acylated and unreacted alcohol provides enantiomerically enriched material
Research on related compounds indicates this process can be conducted "in an organic solvent such as toluene, vinyl acetate and lipase" at temperatures between "25°C to 55°C, preferably at 35°C to 40°C".
Organometallic Addition Methods
Grignard and Organolithium Additions
A complementary approach involves the nucleophilic addition of methyl Grignard or organolithium reagents to an appropriate aldehyde:
- Preparation of 2-fluoro-6-(morpholin-4-yl)benzaldehyde as a precursor
- Addition of methylmagnesium bromide or methyllithium
- Workup to isolate the secondary alcohol product
This method potentially offers advantages in cases where the ketone precursor is difficult to access, though it requires careful handling of air and moisture-sensitive reagents.
Directed Ortho-Lithiation Strategy
Drawing from synthetic methodologies used for related fluorinated aromatic compounds, a directed ortho-lithiation strategy could be employed to functionalize the aromatic ring before introducing the alcohol functionality:
- Starting with a suitably substituted fluorobenzene
- Directed ortho-lithiation to introduce the morpholine group
- Further transformation to incorporate the ethan-1-ol moiety
The morpholine functionality could be introduced through nucleophilic aromatic substitution, as demonstrated in the synthesis of related compounds like 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline.
Purification and Characterization
Chromatographic Purification
Effective purification of this compound typically involves:
Analytical Characterization
Comprehensive characterization of the prepared compound should include:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR)
- Infrared Spectroscopy (IR) - characteristic OH stretching bands would be expected around 3300-3500 cm⁻¹
- Mass Spectrometry (predicted [M+H]+ at m/z 226.12378)
- Chiral analysis for enantiomeric purity determination
- X-ray crystallography for absolute stereochemical assignment
Stereochemical Considerations
Stereoselective Synthesis
The reduction of 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one can proceed with varying degrees of stereoselectivity:
- Enzymatic reductions using ketoreductases typically provide high enantiomeric excess for the (S)-enantiomer
- Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines can deliver the (R)-enantiomer with high selectivity
- Chiral-modified borohydride reagents offer another approach to stereoselective reduction
The (1R) stereoisomer has been specifically documented and characterized in the literature, suggesting successful stereoselective preparation methods have been developed.
Analytical Methods for Stereochemical Purity
Techniques for determining the stereochemical purity include:
- Chiral HPLC analysis using appropriate chiral stationary phases
- Preparation of diastereomeric derivatives followed by conventional analytical methods
- Advanced NMR techniques using chiral shift reagents
- Circular dichroism spectroscopy
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly:
- Antimicrobial and Antifungal Properties : Similar to other triazole derivatives, it can inhibit enzymes critical for fungal cell wall synthesis, making it a candidate for antifungal drug development. Research indicates that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) against pathogens like Candida albicans ranging from 0.031 to 0.5 μg/mL.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules. It is used in various reactions such as:
- Condensation Reactions : Facilitating the formation of larger molecules through the combination of smaller reactants.
- Reduction Reactions : Converting ketones to alcohols or other functional groups.
The optimization of reaction conditions (temperature, solvent, catalysts) is critical to achieving high yield and purity .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against fungal pathogens. For instance:
- A study assessed its antifungal activity against Candida albicans, revealing promising results with MIC values comparable to established antifungal agents like fluconazole.
In Vivo Efficacy
In vivo studies involving murine models have shown that certain analogs of this compound can significantly improve survival rates in mice infected with C. albicans. Some derivatives exhibited up to 100% survival at effective doses, indicating their potential therapeutic applications in treating fungal infections.
Comparison with Related Compounds
To understand its uniqueness, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structure | Applications |
|---|---|---|
| Fluconazole | Triazole antifungal agent | Antifungal treatment |
| Voriconazole | Another triazole derivative | Broad-spectrum antifungal |
| Itraconazole | Triazole antifungal | Antifungal with diverse activity |
Uniqueness : The specific substitution pattern of this compound grants it distinct chemical and biological properties compared to these other triazole derivatives.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholine groups contribute to its binding affinity and selectivity, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one (Ketone Precursor)
1-(p-Tolyl)ethan-1-ol
- Synthesis: Produced via Fe(PC)/NaBH₄-catalyzed hydration of p-methyl phenyl acetylene in ethanol (67.8% yield) .
- Structural Differences : The p-tolyl group is less polar than the fluorinated morpholinylphenyl group, leading to lower solubility in polar solvents.
1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol
- Structure: Features a methyloxetane ring instead of morpholine. Oxetanes are known to enhance metabolic stability and solubility in pharmaceuticals.
- Molecular Weight : 192.25 g/mol (C₁₂H₁₆O₂), significantly lower than the target compound due to the smaller oxetane group .
- Applications : Likely used as a building block in medicinal chemistry, where oxetanes improve pharmacokinetic properties.
Aprepitant and Fosaprepitant
- Structural Motifs : Both contain morpholine and fluorophenyl groups, highlighting the pharmacophore relevance of these substituents.
- Function : Aprepitant is an antiemetic drug; the morpholine ring contributes to binding affinity in neurokinin-1 receptor inhibition .
Comparative Data Table
Key Findings and Discussion
- Substituent Effects: The morpholine group enhances solubility and metabolic stability compared to non-heterocyclic substituents (e.g., p-tolyl) .
- Synthetic Strategies :
- Pharmacological Potential: Morpholine-containing compounds (e.g., Aprepitant) demonstrate clinical relevance, suggesting the target alcohol could serve as a precursor for similar bioactive molecules .
Biological Activity
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol, a compound with the CAS number 1156521-32-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.25 g/mol
- Structure : The compound features a fluoro-substituted phenyl ring and a morpholine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. A notable investigation revealed that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.11 to 5.51 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| HCT-116 | 2.41 | ||
| Doxorubicin | MCF-7 | 0.79 | |
| HCT-116 | 5.51 |
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with the compound leads to G1 phase arrest in MCF-7 cells, suggesting an interference with cell cycle progression.
- Induction of Apoptosis : Increased activity of caspase enzymes (caspase 3/7) was observed, indicating that the compound triggers apoptotic pathways in cancer cells .
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer proliferation, enhancing its potential as a therapeutic agent .
Other Biological Activities
Beyond anticancer effects, preliminary research indicates that the compound may possess additional pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, although specific data on this compound is limited.
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the efficacy of various morpholine derivatives, including this compound. The results demonstrated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity. The study emphasized the importance of structural modifications in optimizing therapeutic effects .
In Vivo Studies
While most findings are based on in vitro analyses, there is a pressing need for in vivo studies to validate the therapeutic potential of this compound. Future research should focus on animal models to assess pharmacokinetics and toxicity profiles.
Q & A
Q. What are the key synthetic routes for preparing 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example:
- Step 1 : Introduce the morpholine group to a fluorinated aromatic precursor. This may involve reacting 2-fluoro-6-bromophenol with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form 2-fluoro-6-morpholinophenol .
- Step 2 : Convert the phenol intermediate to the corresponding ketone (e.g., via Friedel-Crafts acylation) followed by reduction (e.g., NaBH₄ or LiAlH₄) to yield the secondary alcohol .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-reduction or side products.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : Use H and C NMR to identify the morpholine ring (δ ~3.7 ppm for N-CH₂ groups), fluorophenyl protons (δ ~6.5–7.5 ppm), and ethanol group (δ ~1.5 ppm for CH₂ and ~4.8 ppm for OH) .
- Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 266.12) and fragmentation patterns matching the morpholine and fluorophenyl groups .
- X-ray Crystallography : Grow single crystals in a solvent like ethanol/water and analyze to resolve bond angles and spatial arrangement of substituents .
Q. What are the solubility and stability properties of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reactions, and aqueous buffers (pH 4–8) for biological assays. Morpholine derivatives typically exhibit moderate solubility in water (~10–50 mg/mL) .
- Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent decomposition of the ethanol group .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., over-reduction or ring-opening of morpholine) be minimized?
- Methodological Answer :
- Optimize Reducing Agents : Use selective reductants like NaBH₄ instead of LiAlH₄ to avoid excessive reduction of the morpholine ring .
- Temperature Control : Maintain reaction temperatures below 0°C during NAS to prevent ring-opening of morpholine .
- Additives : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that catalyze side reactions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or cytotoxicity thresholds .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability in potency .
- Computational Modeling : Compare molecular docking results (e.g., binding affinity to target receptors) with experimental IC₅₀ values to validate mechanisms .
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : Calculate σ values for the fluorine substituent to predict its impact on reaction rates. Fluorine’s -I effect activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS .
- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., morpholine substitution in DMF/K₂CO₃) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use a combinatorial approach (e.g., ethanol, acetonitrile, hexane mixtures) to identify optimal crystallization conditions .
- Seeding : Introduce pre-formed microcrystals to promote controlled nucleation.
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to enhance crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
